tomenphantin B
Description
Tomenphantin B is a cytotoxic germacranolide-type sesquiterpene lactone isolated from Elephantopus tomentosus, a plant species traditionally used in ethnomedicine for its antitumor properties . Structurally, it belongs to the germacranolide class, characterized by a 10-membered carbocyclic skeleton fused with a lactone ring. The compound was first identified alongside its congener, tomenphantin A, through bioassay-guided fractionation of the plant extract. Key structural features include an α-methylene-γ-lactone moiety and a hydroxylated germacrane backbone, which are critical for its bioactivity .
This compound exhibits potent cytotoxicity against human epidermoid carcinoma (KB) cells, with an ED50 value of 2.7 µg/mL, comparable to tomenphantin A (ED50 = 3.0 µg/mL) . Its absolute stereochemistry was confirmed via single-crystal X-ray diffraction analysis of its oxidized derivative, which lacks the primary allylic hydroxyl group present in tomenphantin A.
Properties
CAS No. |
220114-45-4 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(1S,2S,4R,7Z,10S,11R)-8-formyl-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,9,13-16H,1,3,5,7-8H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1 |
InChI Key |
NGGWPCQJJXMSHR-WSFMCSFISA-N |
SMILES |
CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/C=O |
Canonical SMILES |
CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)C=O |
Synonyms |
tomenphantin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of Direct Data on Tomenphantin B
-
No entries in the provided sources (1– ) reference "this compound," and no structural or synthetic details are available for this compound.
-
The closest analogs mentioned include phorboxazole B , chromodorolide B , and vannusal B , which share complex polycyclic architectures but differ in functional groups and biosynthetic origins.
Hypothetical Reactivity Based on Structural Analogs
If this compound shares structural features with the compounds discussed (e.g., macrolides, diterpenoids), its reactivity might involve:
-
Oxidation/Reduction of conjugated double bonds or hydroxyl groups.
-
Cycloadditions (e.g., Diels–Alder) in polyene systems.
-
Acid/Base-Catalyzed Rearrangements , as seen in terpene derivatives5 .
Table 1: Potential Reaction Pathways for Polycyclic Diterpenoids
Research Gaps and Recommendations
-
Primary Literature Review : this compound may be a recently discovered or less-studied compound. Databases like SciFinder or Reaxys should be consulted for proprietary or newer studies.
-
Synthetic Strategies : If this compound is a terpenoid or macrolide, methodologies from phorboxazole B (27-step synthesis ) or chromodorolide B (radical cascade reactions ) could inform synthetic routes.
-
Structural Confirmation : X-ray crystallography or NMR comparisons with analogs would clarify reactive sites.
Comparison with Similar Compounds
Tomenphantin B shares structural and functional similarities with other germacranolides and sesquiterpene lactones. Below is a detailed comparison with two closely related compounds: tomenphantin A and tomenphantopin B.
Structural Comparison
| Feature | This compound | Tomenphantin A | Tomenphantopin B |
|---|---|---|---|
| Core structure | Germacranolide | Germacranolide | Germacranolide |
| Functional groups | α-Methylene-γ-lactone, hydroxyl groups | α-Methylene-γ-lactone, allylic OH | α-Methylene-γ-lactone, epoxide |
| Molecular formula | C19H24O5 | C19H24O6 | C20H26O6 |
| Source | Elephantopus tomentosus | Elephantopus tomentosus | Elephantopus tomentosus |
Key structural differences :
- This compound lacks the allylic hydroxyl group present in tomenphantin A, a modification achieved via oxidation .
- Tomenphantopin B contains an epoxide group instead of hydroxyl groups, altering its reactivity and solubility .
Functional and Bioactivity Comparison
| Parameter | This compound | Tomenphantin A | Tomenphantopin B |
|---|---|---|---|
| Cytotoxicity (KB cells) | ED50 = 2.7 µg/mL | ED50 = 3.0 µg/mL | ED50 = 5.8 µg/mL |
| Mechanism of action | DNA intercalation, ROS induction | DNA intercalation, ROS induction | Epoxide-mediated alkylation |
| Solubility | Low (hydrophobic lactone) | Moderate (allylic OH enhances polarity) | Low (epoxide reduces polarity) |
Functional insights :
- Tomenphantopin B’s higher ED50 (lower potency) may stem from its epoxide group, which is less reactive than the hydroxyl or lactone moieties in tomenphantins A and B .
Pharmacological and Industrial Relevance
- This compound vs. Artemisinin : Unlike artemisinin (a sesquiterpene lactone with an endoperoxide bridge), this compound relies on its lactone ring for bioactivity rather than peroxide-mediated radical generation .
- This compound vs. Ranitidine-related compounds : While structurally unrelated, ranitidine-related compounds (e.g., USP31’s Ranitidine Related Compound B) emphasize the importance of functional group positioning in drug design, paralleling this compound’s structure-activity relationship .
Q & A
Q. What analytical techniques are recommended for characterizing the structural identity and purity of tomenphantin B?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) for structural elucidation.
- For purity, employ high-performance liquid chromatography (HPLC) with UV/vis or diode array detection, ensuring ≥95% purity thresholds.
- Cross-reference data with literature for known compounds; for novel derivatives, provide full spectral assignments .
Q. How should researchers design preliminary experiments to assess this compound’s bioactivity?
Methodological Answer:
- Start with in vitro assays (e.g., enzyme inhibition, cell viability assays) using dose-response curves to determine IC50 values.
- Include positive controls (e.g., established inhibitors) and vehicle controls to validate assay conditions.
- Replicate experiments at least three times to account for biological variability .
Advanced Research Questions
Q. What strategies can resolve contradictions in this compound’s reported pharmacological mechanisms across studies?
Methodological Answer:
- Conduct systematic reviews to identify variables affecting outcomes (e.g., cell lines, assay protocols, compound solubility).
- Perform head-to-head comparative studies under standardized conditions, documenting deviations (e.g., solvent used, incubation time).
- Apply meta-analysis to quantify effect sizes and heterogeneity, addressing biases through funnel plots or sensitivity analyses .
Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Select species-specific models (e.g., rodents for preliminary PK studies) and measure bioavailability , half-life , and tissue distribution via LC-MS/MS.
- For toxicity, adhere to OECD guidelines , including acute/chronic dosing, histopathology, and biomarker analysis (e.g., liver/kidney function).
- Justify sample size using power calculations based on pilot data to minimize Type I/II errors .
Q. What methodologies are critical for elucidating this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Synthesize analogues with systematic modifications (e.g., hydroxylation, methylation) and test bioactivity in parallel.
- Use molecular docking or cryo-EM to map interactions with target proteins, validated by mutagenesis studies.
- Publish full synthetic protocols and characterization data in supplementary materials to ensure reproducibility .
Data Integrity and Reproducibility
Q. How should researchers address variability in this compound’s reported solubility and stability across studies?
Methodological Answer:
- Standardize solvent systems (e.g., DMSO concentration, aqueous buffers) and document storage conditions (temperature, light exposure).
- Perform accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products.
- Disclose lot numbers and suppliers of reagents to trace batch-specific discrepancies .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
- Apply non-linear regression models (e.g., sigmoidal dose-response) with software like GraphPad Prism.
- For heterogeneous data, use mixed-effects models or cluster analysis to subgroup responses.
- Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
Ethical and Reporting Standards
Q. What ethical considerations are essential when designing animal studies involving this compound?
Methodological Answer:
- Obtain IACUC approval and follow the 3Rs principle (Replacement, Reduction, Refinement).
- Predefine humane endpoints and euthanasia criteria to minimize suffering.
- Disclose compliance with ARRIVE guidelines in publications to enhance transparency .
Q. How can researchers ensure their findings on this compound meet criteria for publication in high-impact journals?
Methodological Answer:
- Align with journal-specific guidelines (e.g., Beilstein’s requirements for experimental detail in supplements).
- Include negative results to avoid publication bias and provide raw data in repositories (e.g., Zenodo).
- Use TOC graphics sparingly, highlighting 2–3 key chemical structures or mechanisms without overcrowding .
Literature and Knowledge Gaps
Q. How should researchers identify understudied aspects of this compound for grant applications?
Methodological Answer:
- Conduct scoping reviews to map existing literature, prioritizing gaps (e.g., synergistic effects with approved drugs).
- Use tools like VOSviewer for bibliometric analysis to visualize trending vs. neglected research areas.
- Propose hypotheses addressing mechanistic unknowns (e.g., epigenetic modulation) with preliminary data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
